(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone
Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is typically carried out in water at room temperature, resulting in high regioselectivity and a good substrate scope .
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput mechanochemistry. This method allows for the parallel synthesis of benzoxazine derivatives via a one-pot, three-component reaction. The use of a multiposition jar in the milling system enables the processing of multiple samples simultaneously, leading to higher throughput compared to standard milling devices .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to exhibit anti-inflammatory and anticancer activities, among other pharmacological effects .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: This compound is structurally similar but lacks the piperidine moiety.
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)benzenesulfonamide: This derivative includes a benzenesulfonamide group, which imparts different biological activities.
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is unique due to the presence of both the benzoxazine and piperidine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl(piperidin-1-yl)methanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14(16-8-4-1-5-9-16)13-10-15-11-6-2-3-7-12(11)18-13;/h2-3,6-7,13,15H,1,4-5,8-10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLGYMQRZVGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585828 | |
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-2-yl)(piperidin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92292-97-2 | |
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-2-yl)(piperidin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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